RGD peptide (GRGDNP) (TFA)

Vue d'ensemble

Description

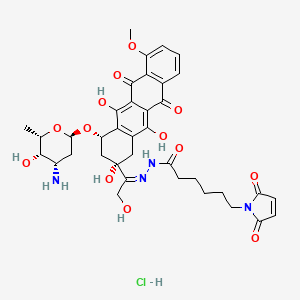

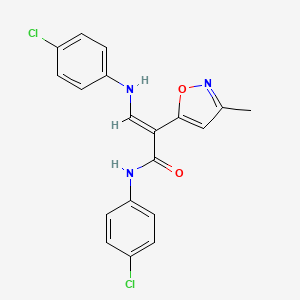

Le peptide RGD (GRGDNP) (TFA) est un peptide synthétique composé des acides aminés glycine, arginine, glycine, acide aspartique, asparagine et proline. Il est connu pour sa capacité à inhiber les interactions intégrine-ligand, en particulier en inhibant de manière compétitive la liaison de l'intégrine α5β1 avec la matrice extracellulaire (ECM). Ce peptide joue un rôle crucial dans l'adhésion cellulaire, la migration, la croissance et la différenciation .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du peptide RGD (GRGDNP) (TFA) implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend les étapes suivantes :

Chargement de la résine : Le premier acide aminé est attaché à une résine solide.

Déprotection : Le groupe protecteur sur l'acide aminé est éliminé pour permettre l'ajout du prochain acide aminé.

Couplage : Le prochain acide aminé, protégé au niveau de son groupe amino, est activé et couplé à la chaîne peptidique en croissance.

Répétition : Les étapes 2 et 3 sont répétées jusqu'à l'obtention de la séquence peptidique souhaitée.

Clivage et purification : Le peptide est clivé de la résine et purifié, souvent à l'aide d'une chromatographie liquide haute performance (HPLC).

Méthodes de production industrielle

La production industrielle du peptide RGD (GRGDNP) (TFA) suit des principes similaires, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont utilisés pour accroître l'efficacité et la cohérence. Le processus est optimisé en termes de rendement et de pureté, et des mesures strictes de contrôle qualité sont mises en œuvre pour garantir que le produit final répond aux spécifications requises .

Analyse Des Réactions Chimiques

Types de réactions

Le peptide RGD (GRGDNP) (TFA) subit principalement les types de réactions suivants :

Oxydation : Le peptide peut être oxydé, en particulier au niveau des résidus méthionine et cystéine, s'ils sont présents.

Réduction : Les ponts disulfure, s'il y en a, peuvent être réduits en thiols libres.

Substitution : Les résidus d'acides aminés peuvent être substitués pour modifier les propriétés du peptide.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.

Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP).

Substitution : Dérivés d'acides aminés et réactifs de couplage tels que la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt).

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des peptides modifiés avec des groupes fonctionnels ou des séquences modifiés, ce qui peut affecter leur activité biologique et leur stabilité .

Applications de la recherche scientifique

Le peptide RGD (GRGDNP) (TFA) a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et la modification des peptides.

Biologie : Investigué pour son rôle dans l'adhésion, la migration et la différenciation cellulaires.

Médecine : Exploré pour son potentiel en thérapie anticancéreuse, en particulier pour cibler les cellules tumorales et inhiber l'angiogenèse.

Industrie : Utilisé dans le développement de biomatériaux et de systèmes d'administration de médicaments

Mécanisme d'action

Le peptide RGD (GRGDNP) (TFA) exerce ses effets en se liant aux récepteurs intégrine à la surface cellulaire, en particulier à l'intégrine α5β1. Cette liaison inhibe l'interaction entre les intégrines et la matrice extracellulaire, entraînant une perturbation de l'adhésion et de la migration cellulaires. De plus, le peptide favorise l'apoptose en induisant des changements conformationnels qui améliorent l'activation et l'autotraitement de la pro-caspase-3 .

Applications De Recherche Scientifique

RGD peptide (GRGDNP) (TFA) has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its role in cell adhesion, migration, and differentiation.

Medicine: Explored for its potential in cancer therapy, particularly in targeting tumor cells and inhibiting angiogenesis.

Industry: Utilized in the development of biomaterials and drug delivery systems

Mécanisme D'action

RGD peptide (GRGDNP) (TFA) exerts its effects by binding to integrin receptors on the cell surface, specifically integrin α5β1. This binding inhibits the interaction between integrins and the extracellular matrix, leading to the disruption of cell adhesion and migration. Additionally, the peptide promotes apoptosis by inducing conformational changes that enhance the activation and autoprocessing of pro-caspase-3 .

Comparaison Avec Des Composés Similaires

Composés similaires

Peptide RGD (GRGDSP) : Une autre variante du peptide RGD avec une sérine au lieu d'une asparagine.

Peptide RGD (GRGDTP) : Contient une thréonine au lieu d'une asparagine.

Peptide RGD (GRGDNP) (HCl) : La forme sel d'hydrochlorure du peptide.

Unicité

Le peptide RGD (GRGDNP) (TFA) est unique en raison de sa séquence spécifique et de sa forme de sel d'acide trifluoroacétique (TFA), ce qui peut influencer sa solubilité et sa stabilité. Sa capacité à inhiber de manière compétitive la liaison de l'intégrine α5β1 et à promouvoir l'apoptose le rend particulièrement précieux dans la recherche axée sur l'adhésion cellulaire et la thérapie anticancéreuse .

Propriétés

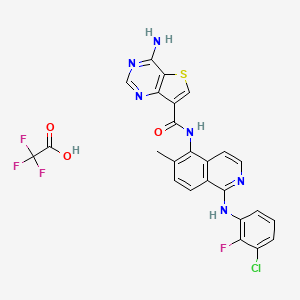

IUPAC Name |

(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N10O10.C2HF3O2/c24-9-16(35)30-11(3-1-5-28-23(26)27)19(39)29-10-17(36)31-12(8-18(37)38)20(40)32-13(7-15(25)34)21(41)33-6-2-4-14(33)22(42)43;3-2(4,5)1(6)7/h11-14H,1-10,24H2,(H2,25,34)(H,29,39)(H,30,35)(H,31,36)(H,32,40)(H,37,38)(H,42,43)(H4,26,27,28);(H,6,7)/t11-,12-,13-,14-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSZWQCVQZWXDRF-ZMNOQRQPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39F3N10O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

728.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2R)-1-azabicyclo[2.2.2]octan-2-yl]-6-(5-methyl-1H-pyrazol-4-yl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B8085306.png)

![5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B8085312.png)

![6-[4-[3-(3,5-difluorophenyl)-3,4-dihydropyrazole-2-carbonyl]piperidin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B8085333.png)

![trisodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B8085349.png)

![2-[[(2S)-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B8085384.png)

![[Met5]-Enkephalin, amide TFA](/img/structure/B8085385.png)